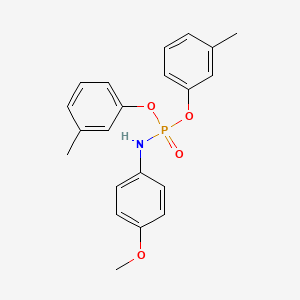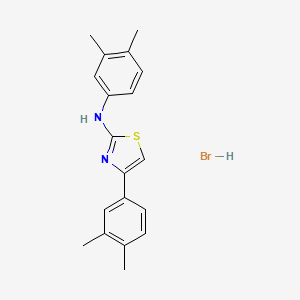
bis(3-methylphenyl) (4-methoxyphenyl)amidophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-methylphenyl) (4-methoxyphenyl)amidophosphate, also known as BMMP, is a phosphorus-containing flame retardant that has been widely used in various industries, including electronics, textiles, and plastics. BMMP is known for its high thermal stability, low toxicity, and excellent flame retardant properties.
Mecanismo De Acción
Bis(3-methylphenyl) (4-methoxyphenyl)amidophosphate acts as a flame retardant by releasing phosphoric acid when exposed to heat. The phosphoric acid then reacts with the combustible material, forming a protective layer that prevents the material from further burning.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of bis(3-methylphenyl) (4-methoxyphenyl)amidophosphate. However, some studies have shown that bis(3-methylphenyl) (4-methoxyphenyl)amidophosphate may have toxic effects on aquatic organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using bis(3-methylphenyl) (4-methoxyphenyl)amidophosphate in lab experiments is its high thermal stability, which makes it suitable for use in high-temperature applications. However, one limitation of using bis(3-methylphenyl) (4-methoxyphenyl)amidophosphate is its limited solubility in water, which can make it difficult to incorporate into aqueous systems.
Direcciones Futuras
There are several future directions for research on bis(3-methylphenyl) (4-methoxyphenyl)amidophosphate. One area of research is the development of more efficient synthesis methods for bis(3-methylphenyl) (4-methoxyphenyl)amidophosphate. Another area of research is the investigation of the potential toxic effects of bis(3-methylphenyl) (4-methoxyphenyl)amidophosphate on humans and other organisms. Additionally, there is a need for further research on the use of bis(3-methylphenyl) (4-methoxyphenyl)amidophosphate in the development of flame retardant coatings for textiles and other materials.
Métodos De Síntesis
Bis(3-methylphenyl) (4-methoxyphenyl)amidophosphate can be synthesized through a two-step process. The first step involves the reaction of 4-methoxyphenol and 3-methylphenylamine to form bis(3-methylphenyl) (4-methoxyphenyl)amine. The second step involves the reaction of bis(3-methylphenyl) (4-methoxyphenyl)amine with phosphorus oxychloride to form bis(3-methylphenyl) (4-methoxyphenyl)amidophosphate.
Aplicaciones Científicas De Investigación
Bis(3-methylphenyl) (4-methoxyphenyl)amidophosphate has been extensively studied for its flame retardant properties. It has been shown to be effective in reducing the flammability of various materials, including polyurethane foam, epoxy resin, and thermoplastic elastomers. bis(3-methylphenyl) (4-methoxyphenyl)amidophosphate has also been studied for its potential use in the development of flame retardant coatings for textiles.
Propiedades
IUPAC Name |
N-bis(3-methylphenoxy)phosphoryl-4-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22NO4P/c1-16-6-4-8-20(14-16)25-27(23,26-21-9-5-7-17(2)15-21)22-18-10-12-19(24-3)13-11-18/h4-15H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQLTOJRTVSXQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OP(=O)(NC2=CC=C(C=C2)OC)OC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-bis(3-methylphenoxy)phosphoryl-4-methoxyaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(2-biphenylyloxy)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B4968972.png)
![7-chloro-2-(4-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B4968974.png)
![1-[(isobutyrylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate](/img/structure/B4968981.png)
![ethyl 2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4968990.png)

![4-({4-(diethylamino)-6-[(2,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)phenol](/img/structure/B4969012.png)

![N-{3-[N-(2,4-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}-4-fluorobenzamide](/img/structure/B4969032.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4969035.png)

![2-{[2-(3-methoxyphenoxy)ethyl]thio}-4,6-pyrimidinediamine](/img/structure/B4969065.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4969066.png)

![5-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4969084.png)